Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative
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Overview
Description
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative is a chemical compound with the molecular formula C5H19N10O5P and a molar mass of 330.242121 g/mol . This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.
Chemical Reactions Analysis
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Bis(amidinourea) phosphate, mono(hydroxymethyl) derivative can be compared with other similar compounds, such as:
Amidinourea derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Phosphate derivatives: Compounds with phosphate groups that exhibit similar chemical reactivity.
Hydroxymethyl derivatives: These compounds contain hydroxymethyl groups and have comparable chemical behavior. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84962-66-3 |
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Molecular Formula |
C5H19N10O5P |
Molecular Weight |
330.24 g/mol |
IUPAC Name |
1-(diaminomethylidene)guanidine;hydroxymethyl dihydrogen phosphate |
InChI |
InChI=1S/2C2H7N5.CH5O5P/c2*3-1(4)7-2(5)6;2-1-6-7(3,4)5/h2*(H7,3,4,5,6,7);2H,1H2,(H2,3,4,5) |
InChI Key |
PTPSEURUNOPZLX-UHFFFAOYSA-N |
Canonical SMILES |
C(O)OP(=O)(O)O.C(=NC(=N)N)(N)N.C(=NC(=N)N)(N)N |
Origin of Product |
United States |
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